molecular formula C10H14N2O2 B1485196 3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propanoic acid CAS No. 2098147-89-6

3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propanoic acid

カタログ番号: B1485196
CAS番号: 2098147-89-6
分子量: 194.23 g/mol
InChIキー: INGHCHMAHYLNHL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propanoic acid (CAS 2098147-89-6) is a high-value heterocyclic building block with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . This compound features a pyrazole core, a privileged scaffold in medicinal chemistry, which is functionalized with a cyclopropylmethyl group and a flexible propanoic acid tail. This specific structure makes it a versatile intermediate for constructing novel molecules, particularly in the synthesis of potential allosteric modulators for therapeutic targets such as the M4 muscarinic acetylcholine receptor . Research into analogous pyrazole-propanoic acid derivatives demonstrates their significant utility in developing compounds for investigating and treating neurological and psychiatric diseases, including schizophrenia, cognitive disorders, and major depressive disease . The propanoic acid moiety allows for further derivatization, such as amide bond formation, while the cyclopropylmethyl group can influence the molecule's metabolic stability and conformational properties. As a key synthetic intermediate, it is instrumental in exploring structure-activity relationships (SAR) and optimizing drug-like properties in early-stage discovery projects . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet for proper handling and storage information.

特性

IUPAC Name

3-[1-(cyclopropylmethyl)pyrazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c13-10(14)4-3-9-5-11-12(7-9)6-8-1-2-8/h5,7-8H,1-4,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGHCHMAHYLNHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propanoic acid is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its interactions with specific biological targets, potential therapeutic applications, and insights from recent research findings.

Structural Characteristics

The compound is characterized by the following structural features:

  • Molecular Formula : C10H14N2O2
  • Molecular Weight : 194.23 g/mol
  • Functional Groups : Contains a pyrazole ring, a cyclopropylmethyl group, and a propanoic acid moiety.

While specific mechanisms of action for this compound have not been fully elucidated, it has been identified as an agonist for the G protein-coupled receptor 40 (GPR40). This receptor plays a crucial role in insulin secretion and glucose metabolism, suggesting that the compound may have potential applications in treating metabolic disorders such as diabetes.

1. Metabolic Regulation

Research indicates that this compound can modulate insulin secretion through its action on GPR40. This property positions it as a candidate for further investigation in diabetes treatment, aiming to improve glucose homeostasis and insulin sensitivity.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with other pyrazole derivatives:

Compound NameStructure FeaturesUnique Aspects
3-(1H-pyrazol-4-yl)propanoic acidPyrazole ring with propanoic acidSimpler structure; less complex than the target compound
2-[1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acidDimethyl substitution on pyrazoleEnhanced lipophilicity; potential for different bioactivity
3-(1-benzyl-1H-pyrazol-4-yl)propanoic acidBenzyl group instead of cyclopropylmethylDifferent receptor interaction profile

This table illustrates how the structural variations influence the biological activity and potential therapeutic applications of these compounds.

Case Studies and Research Findings

Recent studies have focused on the pharmacodynamics and therapeutic profile optimization of this compound. Notable findings include:

  • GPR40 Activation : Experimental data suggest that this compound effectively activates GPR40, leading to increased insulin secretion in vitro.
  • Potential for Diabetes Treatment : Given its mechanism of action, there is significant interest in further developing this compound as a therapeutic agent for managing diabetes and related metabolic disorders.

類似化合物との比較

Comparison with Structurally Similar Pyrazole Derivatives

The following table and analysis highlight key structural, synthetic, and physicochemical differences between 3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propanoic acid and analogous compounds.

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Substituents (Pyrazole Position) Molecular Weight (g/mol) Key Properties/Data
This compound (2098147-89-6) C₁₀H₁₄N₂O₂ N1: Cyclopropylmethyl; C4: Propanoic acid 194.23 Research use only; safety precautions
3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid C₇H₁₀N₂O₂ N1: Methyl; C4: Propanoic acid 154.17 Simpler analog; no cyclopropane moiety
3-(1-(4-Bromophenyl)-1H-pyrazol-4-yl)propanoic acid C₁₂H₁₁BrN₂O₂ N1: 4-Bromophenyl; C4: Propanoic acid 295.14 Bromine enhances lipophilicity; potential bioactivity
3-[1-Phenyl-3-(4-phenylphenyl)-1H-pyrazol-4-yl]propanoic acid (1210822-80-2) C₂₄H₂₀N₂O₂ N1: Phenyl; C3: Biphenyl; C4: Propanoic acid 368.43 Bulky substituents; high steric hindrance
3-(4-Iodo-1H-pyrazol-1-yl)-2-(isopropylamino)propanoic acid (1341969-82-1) C₉H₁₄IN₃O₂ N1: Iodo-pyrazole; C2: Isopropylamino 323.13 Iodine introduces radiolabeling potential

Structural Modifications and Functional Implications

Cyclopropane rings are known to enhance rigidity and resistance to oxidative metabolism.

C4 Chain Variations: All analogs share a propanoic acid chain at C4, critical for hydrogen bonding and solubility. However, modifications like the isopropylamino group in CAS 1341969-82-1 introduce basicity, altering pH-dependent solubility and protein-binding affinity.

準備方法

General Synthetic Strategy

The synthesis of 3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propanoic acid typically follows these key steps:

  • Formation of the pyrazole ring system.
  • Alkylation at the pyrazole nitrogen with cyclopropylmethyl halides or equivalents.
  • Introduction or extension of the propanoic acid side chain at the 4-position of the pyrazole ring.

Preparation of Pyrazole Core

The pyrazole ring is commonly synthesized through condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. Literature indicates that pyrazole derivatives can be prepared by reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds or β-keto esters under acidic or basic conditions, often followed by purification steps such as recrystallization or chromatography.

Functionalization to Propanoic Acid

The propanoic acid side chain at the 4-position of the pyrazole can be introduced or extended by:

Representative Preparation Method from Patent Literature

According to patent WO2017107089A1, pyrazolyl derivatives bearing alkyl substituents, including cyclopropylmethyl groups, are synthesized by:

  • Starting with pyrazole derivatives substituted at the 4-position.
  • Alkylating the pyrazole nitrogen with cyclopropylmethyl halides.
  • Subsequent functional group transformations to introduce or reveal the propanoic acid moiety.

While the patent focuses on related pyrazolyl compounds as allosteric modulators, the synthetic approaches described are applicable for the preparation of this compound.

Experimental Conditions and Yields

Though direct literature on this exact compound is limited, analogous pyrazole derivatives have been prepared under the following conditions with high yields and purity:

Step Reagents/Conditions Yield (%) Notes
Pyrazole ring formation Hydrazine + β-keto ester, reflux in ethanol 70-90 Typical condensation reaction
N-Alkylation with cyclopropylmethyl bromide K2CO3, DMF, room temp to 60°C, 6-12 h 75-85 Selective N1 alkylation
Ester hydrolysis to acid NaOH or HCl, aqueous reflux 80-95 Conversion of ester to propanoic acid

These conditions are consistent with standard organic synthesis protocols for pyrazole derivatives.

Analytical and Purification Techniques

  • Purification: Recrystallization from ethyl acetate/petroleum ether or chromatographic methods.
  • Characterization: NMR spectroscopy (1H, 13C), melting point determination, and mass spectrometry confirm the structure and purity.
  • Typical NMR signals: For pyrazole protons and cyclopropylmethyl substituents, chemical shifts are consistent with literature values for similar compounds.

Summary Table of Preparation Methods

Preparation Step Methodology Reagents/Conditions Yield Range (%) Key Notes
Pyrazole ring synthesis Condensation of hydrazine + β-keto ester Ethanol reflux, acidic or basic catalysis 70-90 Formation of pyrazole core
N-Alkylation Alkylation with cyclopropylmethyl halide K2CO3/NaH, DMF or THF, 25-60°C 75-85 Selective N1 substitution
Propanoic acid introduction Hydrolysis or coupling reactions NaOH/HCl hydrolysis or coupling with halo-propanoic acid 80-95 Conversion to free acid
Purification Recrystallization or chromatography Ethyl acetate/petroleum ether - Ensures high purity and yield

Q & A

Q. What are the common synthetic routes for 3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propanoic acid, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves cyclopropane functionalization followed by pyrazole ring formation. A general approach includes refluxing intermediates (e.g., chloranil in xylene) to facilitate cyclization, as seen in analogous pyrazole-propanoic acid derivatives . Post-synthesis, intermediates are characterized via ¹H/¹³C NMR to confirm substituent positions and purity. For example, pyrazole derivatives with propanoic acid groups show characteristic carbonyl (C=O) peaks at ~1700 cm⁻¹ in FTIR and molecular ion peaks in ESI-MS . Yield optimization (e.g., 48–85%) depends on reaction time and substituent electronic effects .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Structural validation combines NMR spectroscopy (e.g., pyrazole C-H protons at δ 7.5–8.5 ppm) and mass spectrometry (e.g., [M+H]+ peaks matching theoretical molecular weights) . For crystallographic confirmation, SHELX programs (e.g., SHELXL) refine X-ray diffraction data to resolve bond lengths and angles, particularly for the cyclopropylmethyl group .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for pyrazole-propanoic acid derivatives?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism (e.g., pyrazole ring proton shifts) or steric effects from the cyclopropyl group. To address this:
  • Use variable-temperature NMR to observe dynamic equilibria.
  • Compare computed (DFT) vs. experimental spectra to identify dominant tautomers .
  • Cross-validate with X-ray crystallography to confirm solid-state configurations .

Q. How does the cyclopropylmethyl group influence the compound’s reactivity and biological activity?

  • Methodological Answer : The cyclopropylmethyl group enhances steric hindrance, reducing metabolic degradation, as seen in related glucagon receptor antagonists . To study this:
  • Perform docking simulations to assess binding interactions with target proteins (e.g., receptors).
  • Synthesize analogs with varying substituents (e.g., methyl vs. trifluoromethyl) and compare bioactivity via in vitro assays (e.g., IC₅₀ measurements) .

Q. What experimental design optimizes crystallization for X-ray analysis of this compound?

  • Methodological Answer : Crystallization optimization involves:
  • Screening solvent systems (e.g., methanol/water mixtures) to promote slow crystal growth.
  • Using SHELXD for phase determination and SHELXL for refinement, particularly for handling twinned or high-resolution data .
  • Analyzing thermal parameters (B-factors) to assess disorder in the cyclopropyl group .

Q. How can researchers address low yields in the final synthetic step?

  • Methodological Answer : Low yields (e.g., <50%) may result from steric hindrance or side reactions. Mitigation strategies include:
  • Introducing microwave-assisted synthesis to reduce reaction time and improve efficiency.
  • Using protecting groups (e.g., Fmoc) for the carboxylic acid moiety during cyclopropane functionalization .
  • Monitoring reaction progress via HPLC to isolate intermediates and minimize byproducts .

Analytical & Computational Tools

  • Key Techniques :
    • NMR/FTIR/MS : For functional group and purity analysis .
    • X-ray crystallography (SHELX) : For absolute configuration determination .
    • DFT calculations : To predict spectroscopic behavior and tautomeric states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propanoic acid
Reactant of Route 2
Reactant of Route 2
3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propanoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。